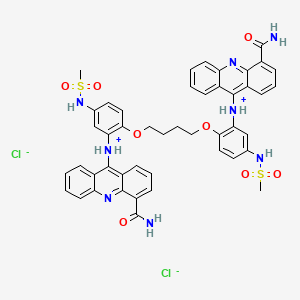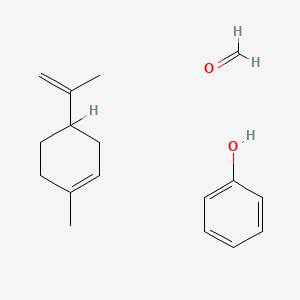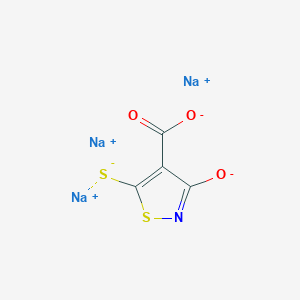
4-Acridinecarboxamide, 9,9'-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes acridinecarboxamide and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of acridinecarboxamide, followed by the introduction of the tetramethylenedioxy and methylsulfonamido groups. The final product is obtained through a series of purification steps, including recrystallization and drying to achieve the dihydrate form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridinecarboxamide core or the functional groups attached to it.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes due to its ability to interact with biological macromolecules. In medicine, it has potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can target specific molecular pathways. Additionally, it finds applications in the industry as a precursor for the production of dyes and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and potentially treating various diseases.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include acridine derivatives and other sulfonamido-containing molecules. the presence of the tetramethylenedioxy bridge and the specific arrangement of functional groups in this compound provide distinct chemical and biological properties that are not observed in its analogs .
Propiedades
Número CAS |
66724-96-7 |
|---|---|
Fórmula molecular |
C46H44Cl2N8O8S2 |
Peso molecular |
971.9 g/mol |
Nombre IUPAC |
(4-carbamoylacridin-9-yl)-[2-[4-[2-[(4-carbamoylacridin-9-yl)azaniumyl]-4-(methanesulfonamido)phenoxy]butoxy]-5-(methanesulfonamido)phenyl]azanium;dichloride |
InChI |
InChI=1S/C46H42N8O8S2.2ClH/c1-63(57,58)53-27-19-21-39(37(25-27)51-41-29-11-3-5-17-35(29)49-43-31(41)13-9-15-33(43)45(47)55)61-23-7-8-24-62-40-22-20-28(54-64(2,59)60)26-38(40)52-42-30-12-4-6-18-36(30)50-44-32(42)14-10-16-34(44)46(48)56;;/h3-6,9-22,25-26,53-54H,7-8,23-24H2,1-2H3,(H2,47,55)(H2,48,56)(H,49,51)(H,50,52);2*1H |
Clave InChI |
GBWUHYSWSKBKDW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)NS(=O)(=O)C)[NH2+]C3=C4C=CC=C(C4=NC5=CC=CC=C53)C(=O)N)[NH2+]C6=C7C=CC=C(C7=NC8=CC=CC=C86)C(=O)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)



![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)





![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
